5-methyl-4,5,6,7-tetrahydro-1H-indazol-6-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
5-methyl-4,5,6,7-tetrahydro-1H-indazol-6-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3/c1-5-2-6-4-10-11-8(6)3-7(5)9/h4-5,7H,2-3,9H2,1H3,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDZJOJVRYDFCSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(CC1N)NN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Transformations of 5 Methyl 4,5,6,7 Tetrahydro 1h Indazol 6 Amine and Its Derivatives
Reactivity of the Exocyclic Amine Moiety
The exocyclic amine at the 6-position of the tetrahydroindazole (B12648868) ring is a key site for functionalization. Its nucleophilic character drives reactions such as nucleophilic substitutions and condensations with carbonyl compounds, enabling the introduction of a wide array of substituents and the construction of more complex molecular architectures.
Nucleophilic Substitution Reactions
The primary amine group of 5-methyl-4,5,6,7-tetrahydro-1H-indazol-6-amine readily participates in nucleophilic substitution reactions with various electrophiles. These reactions, including alkylation and acylation, provide a straightforward route to N-substituted derivatives.
Alkylation: The introduction of alkyl groups onto the exocyclic amine can be achieved using alkyl halides or other suitable alkylating agents. The reaction typically proceeds under basic conditions to deprotonate the amine, enhancing its nucleophilicity. The choice of base and solvent can influence the degree of alkylation, potentially leading to mono- and di-alkylated products.
Acylation: Acylation of the amine with acyl chlorides or anhydrides in the presence of a base, such as triethylamine (B128534) or pyridine, yields the corresponding amides. This reaction is generally efficient and provides a stable amide linkage, which can be a key structural motif in various bioactive molecules.
| Electrophile | Reagent/Conditions | Product Type |
| Alkyl Halide (R-X) | Base (e.g., K₂CO₃, Et₃N), Solvent (e.g., DMF, Acetone) | N-Alkyl-5-methyl-4,5,6,7-tetrahydro-1H-indazol-6-amine |
| Acyl Chloride (RCOCl) | Base (e.g., Pyridine, Et₃N), Solvent (e.g., DCM, THF) | N-Acyl-5-methyl-4,5,6,7-tetrahydro-1H-indazol-6-amine |
Condensation Reactions with Carbonyl Compounds
The reaction of the primary amine with aldehydes and ketones leads to the formation of imines, commonly known as Schiff bases. masterorganicchemistry.com This condensation reaction is typically acid-catalyzed and involves the initial formation of a hemiaminal intermediate, followed by the elimination of a water molecule. researchgate.net The formation of the C=N double bond is a versatile method for creating new carbon-nitrogen linkages and is a cornerstone in the synthesis of various heterocyclic systems.
The stability of the resulting imine can vary depending on the nature of the carbonyl compound and the reaction conditions. Aromatic aldehydes generally form more stable Schiff bases compared to aliphatic ones. This reaction is often reversible, and the equilibrium can be shifted towards the product by removing water from the reaction mixture. researchgate.net
| Carbonyl Compound | Catalyst | Product Type |
| Aldehyde (R-CHO) | Acid (e.g., Acetic Acid) | Schiff Base (Imine) |
| Ketone (R₂C=O) | Acid (e.g., Acetic Acid) | Schiff Base (Imine) |
Transformations of the Tetrahydroindazole Ring System
The tetrahydroindazole ring system itself is amenable to various transformations, including oxidation to the fully aromatic indazole, reduction of the pyrazole (B372694) ring, and electrophilic substitution on the aromatic portion of the molecule.
Oxidation Reactions
A significant transformation of the 4,5,6,7-tetrahydro-1H-indazole core is its aromatization to the corresponding 1H-indazole. This oxidation reaction can be accomplished using a variety of oxidizing agents. Common methods include dehydrogenation using palladium on carbon (Pd/C) at elevated temperatures or treatment with chemical oxidants. The resulting fully aromatic indazole system is a privileged scaffold in medicinal chemistry.
| Oxidizing Agent | Conditions | Product |
| Palladium on Carbon (Pd/C) | High Temperature, Solvent (e.g., Toluene) | 5-Methyl-1H-indazol-6-amine |
| 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) | Solvent (e.g., Dioxane), Room Temperature or heating | 5-Methyl-1H-indazol-6-amine |
Reduction Reactions
The pyrazole portion of the tetrahydroindazole ring can undergo reduction under certain conditions, although this is less common than the oxidation to the aromatic indazole. Catalytic hydrogenation using strong reducing agents and harsh conditions can lead to the saturation of the heterocyclic ring.
More commonly, reduction reactions are employed in the synthesis of amino-tetrahydroindazoles from their nitro-substituted precursors. The reduction of a nitro group on the tetrahydroindazole ring to a primary amine is a crucial step in the synthesis of the title compound and its derivatives. commonorganicchemistry.comresearchgate.netnih.govwikipedia.orgnih.gov This transformation can be achieved using various reducing agents, with catalytic hydrogenation (e.g., H₂/Pd-C) and metal-acid combinations (e.g., SnCl₂/HCl) being widely used. commonorganicchemistry.comresearchgate.netnih.govwikipedia.orgnih.gov
| Reaction Type | Reagents/Conditions | Product |
| Nitro Group Reduction | H₂/Pd-C or SnCl₂/HCl | Amine |
| Ring Hydrogenation | High pressure H₂, Catalyst (e.g., Rh/C) | Perhydroindazole derivative |
Electrophilic Aromatic Substitution Reactions on the Aromatic Ring
The pyrazole ring of the indazole system is susceptible to electrophilic aromatic substitution, although the reactivity is influenced by the existing substituents and the tautomeric form of the indazole. chemicalbook.com Common electrophilic substitution reactions include halogenation, nitration, and sulfonation. chemicalbook.commasterorganicchemistry.comwikipedia.org
For the this compound system, electrophilic substitution would primarily occur on the pyrazole ring, as the cyclohexene (B86901) part is not aromatic. The position of substitution (typically C3) is directed by the electronic properties of the indazole nucleus. chim.it The presence of the amino and methyl groups on the saturated portion of the ring system can have an indirect electronic influence on the aromatic pyrazole ring. It is often necessary to protect the N-H of the pyrazole ring and the exocyclic amine before carrying out electrophilic substitution to prevent side reactions.
| Reaction | Reagent | Product |
| Halogenation | N-Bromosuccinimide (NBS) or N-Chlorosuccinimide (NCS) | 3-Halo-5-methyl-4,5,6,7-tetrahydro-1H-indazol-6-amine |
| Nitration | HNO₃/H₂SO₄ | 3-Nitro-5-methyl-4,5,6,7-tetrahydro-1H-indazol-6-amine |
| Sulfonation | Fuming H₂SO₄ | This compound-3-sulfonic acid |
Cycloaddition Reactions (e.g., Diels-Alder)
Cycloaddition reactions are powerful tools in organic synthesis for the construction of cyclic compounds. Among these, the Diels-Alder reaction, a [4+2] cycloaddition, is a prominent method for forming six-membered rings from a conjugated diene and a dienophile. wikipedia.orgorganic-chemistry.org The reaction is thermally allowed and proceeds in a concerted fashion, involving the 4 π-electrons of the diene and the 2 π-electrons of the dienophile. wikipedia.orgkhanacademy.org The efficiency of the Diels-Alder reaction is enhanced by the presence of electron-donating groups on the diene and electron-withdrawing groups on the dienophile. organic-chemistry.orgmasterorganicchemistry.com
While the tetrahydroindazole core of this compound does not possess the conjugated diene system required to act as the "diene" component in a classical Diels-Alder reaction, the principles of cycloaddition are highly relevant to the synthesis of related and more complex fused-indazole systems. Methodologies employing cycloaddition reactions can be used to construct the core structure itself.
For instance, intramolecular cycloadditions have proven effective in building fused heterocyclic systems. A relevant example is the synthesis of novel tetrahydroisoxazoloindazoles, which utilizes an intramolecular [3+2] nitrile oxide cycloaddition (INOC) as the key step. researchgate.net This type of reaction, a 1,3-dipolar cycloaddition, involves a 1,3-dipole (like a nitrile oxide) reacting with a dipolarophile (like an alkene) to form a five-membered ring. nih.gov Such strategies showcase how cycloaddition chemistry is employed to build complex scaffolds that incorporate the tetrahydroindazole motif.
Functional Group Interconversions on the Scaffold
Functional group interconversions (FGIs) are essential transformations for modifying the core structure of this compound to produce analogs with varied properties. These reactions can target the primary amine at the C-6 position or other positions on the saturated carbocyclic ring.
The primary amine is a versatile functional group that can undergo a wide array of transformations. For example, acylation of the amine with chloroacetic anhydride, followed by coupling with various thiophenols or piperazines, has been used to synthesize extensive libraries of indazole hybrids for biological evaluation. nih.gov This highlights a common strategy where the amine serves as a handle for introducing diverse substituents.
Modifications on the carbocyclic ring are also crucial for structural diversification. Reactions such as oxidation, reduction, and substitution can alter the scaffold's properties. In the synthesis of related fused-ring systems, such as 2-aminobenzimidazoles, key transformations on the six-membered ring include the oxidation of a secondary alcohol to a ketone using reagents like pyridinium (B92312) chlorochromate (PCC). mdpi.com This ketone can then undergo condensation with cyanamide (B42294) to form the fused imidazole (B134444) ring. mdpi.com Such synthetic steps are analogous to potential modifications on the tetrahydroindazole core.
Furthermore, protecting group strategies and subsequent deprotection represent another class of FGIs. In the synthesis of complex molecules, functional groups such as phenols may be protected as benzyl (B1604629) ethers or benzoyl esters. vanderbilt.edu These groups can be selectively removed later in the synthesis; for example, a benzyl ether can be cleaved via Pd-catalyzed debenzylation, while a benzoyl ester can be removed by basic hydrolysis. vanderbilt.edu These established methods are applicable to appropriately substituted derivatives of the tetrahydroindazole scaffold to enable regioselective modifications.
N-Alkylation and N-Acylation of Indazole Nitrogen Atoms
The indazole core possesses two nucleophilic nitrogen atoms in its pyrazole ring, N-1 and N-2, leading to the potential for regioisomerism upon electrophilic attack. The outcome of N-alkylation and N-acylation reactions is highly sensitive to the reaction conditions, including the choice of base, solvent, and electrophile, as well as the steric and electronic nature of substituents on the indazole ring. nih.govnih.gov
N-Alkylation: The direct alkylation of the indazole NH group typically yields a mixture of N-1 and N-2 alkylated products. nih.gov The regioselectivity of this transformation can be controlled to a significant degree by the reaction parameters. Studies on various substituted indazoles have shown that using a strong, non-nucleophilic base like sodium hydride (NaH) in a solvent such as tetrahydrofuran (B95107) (THF) generally favors the formation of the N-1 alkylated isomer. nih.gov This N-1 regioisomer is often considered the more thermodynamically stable product. nih.gov Conversely, employing Mitsunobu conditions (e.g., with an alcohol, triphenylphosphine, and a dialkyl azodicarboxylate) can shift the selectivity to favor the N-2 regioisomer. nih.gov
The table below summarizes the effect of reaction conditions on the regioselectivity of N-alkylation for the general indazole scaffold.
| Reagents and Conditions | Predominant Isomer | Reference |
| Alkyl Halide, NaH, THF | N-1 | nih.gov |
| Alcohol, DEAD, PPh₃ (Mitsunobu) | N-2 | nih.gov |
| Alkyl Halide, K₂CO₃, DMF | Mixture (often O-alkylation in indazolones) | nih.gov |
This table presents general trends observed for the indazole scaffold.
N-Acylation: N-acylation of the indazole ring also produces N-1 and N-2 isomers. However, the reaction often shows a strong preference for the formation of the N-1 acylindazole. nih.gov This selectivity is attributed to the greater thermodynamic stability of the N-1 substituted product. In some cases, the reaction may initially produce the N-2 isomer, which then rearranges to the more stable N-1 regioisomer under the reaction conditions. nih.gov This thermodynamic preference makes N-1 acylation a more predictable transformation compared to N-alkylation. For related 1,5,6,7-tetrahydro-4H-indazol-4-one scaffolds, acylation reactions have also been noted to produce mixtures of isomers, underscoring the importance of careful product characterization. nih.gov
The table below outlines typical conditions for N-acylation of the indazole scaffold.
| Reagents and Conditions | Predominant Isomer | Reference |
| Acyl Halide/Anhydride, Base | N-1 (Thermodynamically favored) | nih.gov |
| Carboxylic Acid, Coupling Agent | N-1 | nih.gov |
This table presents general trends observed for the indazole scaffold.
Advanced Spectroscopic and Structural Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of 5-methyl-4,5,6,7-tetrahydro-1H-indazol-6-amine in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, chemists can map out the carbon-hydrogen framework and deduce the connectivity of the molecule.
Proton NMR (¹H NMR) spectroscopy provides critical information about the chemical environment of hydrogen atoms within the molecule. The chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) of the signals in the ¹H NMR spectrum allow for the precise assignment of each proton. For tetrahydroindazole (B12648868) derivatives, the aliphatic protons on the saturated ring typically appear in the upfield region, while protons attached to the aromatic indazole core resonate at lower fields. The amine (NH₂) and the indazole NH protons are also identifiable, though their chemical shifts can be broad and vary with solvent and concentration.
Detailed analysis of the ¹H NMR spectrum allows for:
Identification of spin systems: Correlating coupled protons helps in piecing together fragments of the molecule.
Determination of stereochemistry: The coupling constants between vicinal protons can provide insights into the conformation of the tetrahydro ring.
Confirmation of functional groups: The presence of the amine and NH protons is confirmed by their characteristic signals.
Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing a map of the carbon skeleton. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the carbon's hybridization (sp³, sp²) and its electronic environment. The carbons of the methyl group and the saturated cyclohexane (B81311) ring appear at higher fields, while the carbons of the pyrazole (B372694) ring are found at lower fields.
Key information derived from ¹³C NMR includes:
Number of unique carbons: The total number of signals corresponds to the number of chemically non-equivalent carbon atoms.
Hybridization state: The chemical shift ranges help distinguish between aliphatic and aromatic carbons.
Nitrogen-14 and Nitrogen-15 NMR spectroscopy are powerful tools for investigating the tautomeric equilibrium in indazole systems. researchgate.netencyclopedia.pub Indazoles can exist in two tautomeric forms, 1H-indazole and 2H-indazole. researchgate.net The chemical shifts of the nitrogen atoms are highly sensitive to their chemical environment and bonding, making ¹⁵N NMR, in particular, an excellent probe for distinguishing between tautomers. researchgate.netrsc.org Due to its low natural abundance and lower sensitivity, ¹⁵N NMR studies often require isotopic labeling or specialized techniques. researchgate.net However, the large chemical shift range of ¹⁵N provides unambiguous evidence for the predominant tautomeric form in solution. researchgate.net Computational methods are often used in conjunction with experimental NMR data to aid in the assignment of chemical shifts. researchgate.net
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in this compound by measuring the absorption of infrared radiation by the molecule's bonds. Specific vibrational frequencies correspond to particular functional groups.
Characteristic IR absorption bands for this molecule would include:
N-H stretching: The amine (NH₂) and indazole (NH) groups will show characteristic stretching vibrations in the region of 3200-3500 cm⁻¹. The amine group typically shows two bands in this region.
C-H stretching: Aliphatic C-H bonds in the methyl and tetrahydro rings will absorb around 2850-3000 cm⁻¹. Aromatic C-H stretching, if applicable to the indazole proton, would be at slightly higher wavenumbers.
C=N and C=C stretching: The pyrazole ring will have characteristic stretching vibrations in the 1400-1650 cm⁻¹ region.
N-H bending: The bending vibrations for the amine group typically appear in the 1550-1650 cm⁻¹ range.
The IR spectrum provides a quick and effective way to confirm the presence of key functional groups within the molecular structure. nih.gov
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Confirmation
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of this compound and can also provide information about its structure through fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) provides a very accurate measurement of the molecular weight, allowing for the determination of the elemental composition of the molecule. This is a crucial step in confirming the molecular formula. The fragmentation pattern observed in the mass spectrum can also be analyzed to corroborate the proposed structure, as different parts of the molecule will break off in predictable ways.
Computational and Theoretical Investigations of 5 Methyl 4,5,6,7 Tetrahydro 1h Indazol 6 Amine
Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and predicting the reactivity of molecules like 5-methyl-4,5,6,7-tetrahydro-1H-indazol-6-amine. These calculations provide a detailed picture of the molecule's frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of these orbitals and the resulting HOMO-LUMO gap are fundamental indicators of a molecule's kinetic stability and chemical reactivity.
A smaller HOMO-LUMO gap generally suggests higher reactivity, as less energy is required to excite an electron from the ground state. For this compound, DFT calculations can map the electron density distribution, identifying regions susceptible to electrophilic or nucleophilic attack. The electrostatic potential map further visualizes the charge distribution, highlighting electron-rich areas (typically shown in red) and electron-deficient areas (in blue), which correspond to the nitrogen and amine groups, and the hydrogen atoms, respectively.
Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound
| Property | Value |
| HOMO Energy | -5.8 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 4.6 eV |
| Dipole Moment | 2.5 D |
| Total Energy | -1234.5 Hartree |
Note: The data in this table is illustrative and based on typical values for similar heterocyclic compounds.
Molecular Modeling and Docking Studies for Molecular Interaction Analysis with Defined Molecular Targets
Molecular modeling and docking studies are instrumental in predicting how this compound might interact with specific biological targets, such as enzymes or receptors. These computational techniques simulate the binding of the ligand (the indazole derivative) into the active site of a protein, providing insights into the binding affinity and the specific molecular interactions that stabilize the complex.
Table 2: Hypothetical Docking Results of this compound with CDK2 Active Site
| Interaction Type | Interacting Ligand Atom(s) | Interacting Protein Residue(s) | Distance (Å) |
| Hydrogen Bond | Amine (NH2) | GLU81 | 2.9 |
| Hydrogen Bond | Pyrazole (B372694) (NH) | LEU83 | 3.1 |
| Hydrophobic | Methyl Group | ILE10, VAL18 | N/A |
| Hydrophobic | Tetrahydro Ring | ALA31, PHE80 | N/A |
| Binding Energy | -8.2 kcal/mol |
Note: The data in this table is for illustrative purposes and represents plausible interactions within a kinase active site.
Conformational Analysis and Steric Effects
The three-dimensional structure of this compound is not rigid. The tetrahydro-cyclohexane ring can adopt various conformations, such as chair, boat, and twist-boat forms. Conformational analysis aims to identify the most stable (lowest energy) conformations and the energy barriers between them. The presence of the methyl and amine substituents on this ring introduces significant steric effects that influence the preferred conformation.
Synthetic Applications and Scaffold Design Principles
Role as a Key Chemical Building Block for the Synthesis of Complex Molecules
The 5-methyl-4,5,6,7-tetrahydro-1H-indazol-6-amine scaffold is a crucial intermediate in the synthesis of a variety of complex molecular architectures. Its utility stems from the presence of multiple reactive sites: the pyrazole (B372694) ring, the saturated carbocyclic ring, and the primary amine substituent. The partially saturated ring offers stereochemical complexity, while the indazole core itself is a known pharmacophore present in numerous clinically approved drugs.
The synthesis of tetrahydroindazoles often involves the condensation of a 1,3-dicarbonyl compound or its equivalent with hydrazine (B178648) or its derivatives. For this specific compound, a substituted cyclohexanone (B45756) precursor would be required to install the methyl group at position 5 and a precursor to the amine at position 6. A common synthetic route to analogous 6-aminoindazoles involves the reduction of a corresponding 6-nitroindazole (B21905) derivative. This transformation is typically achieved using reducing agents like iron in the presence of an acid or through catalytic hydrogenation.
Once synthesized, the 6-amino group serves as a versatile handle for further functionalization, enabling its use as a key building block. It can readily undergo reactions such as acylation, alkylation, arylation, and sulfonylation to introduce a wide array of substituents, thereby allowing for the systematic exploration of the chemical space around the core scaffold.
Strategies for Derivatization and Analogue Preparation
The derivatization of the this compound scaffold can be approached through several strategic modifications to generate diverse libraries of analogues. These strategies target different components of the molecule.
N-Functionalization of the Indazole Ring: The pyrazole moiety of the indazole ring contains two nitrogen atoms, N1 and N2. Alkylation or acylation of these nitrogens can lead to two different regioisomers. The regioselectivity of these reactions is influenced by factors such as the nature of the substituent at C3, the choice of base, solvent, and the electrophile used. For many indazoles, the 1H-tautomer is thermodynamically more stable than the 2H-tautomer, which can be exploited to favor N1 substitution under thermodynamic control.
Modification of the 6-Amino Group: The primary amine at the C6 position is a primary site for derivatization. Standard amide bond coupling reactions with a variety of carboxylic acids can be employed to introduce diverse acyl groups. Reductive amination with aldehydes or ketones provides access to secondary and tertiary amine analogues. Furthermore, the amine can serve as a nucleophile in substitution reactions or be transformed into other functional groups.
Functionalization of the Tetrahydro-Ring: While direct functionalization of the saturated carbocyclic ring can be challenging, modern C-H activation methodologies could potentially be employed to introduce substituents at positions 4, 5, or 7, although this is less common.
These derivatization strategies are crucial in structure-activity relationship (SAR) studies, where the impact of different substituents on the biological activity of the resulting analogues is systematically evaluated.
Influence of Substituents on Scaffold Reactivity and Overall Molecular Geometry
The substituents on the this compound scaffold have a profound impact on its chemical reactivity and three-dimensional shape.
Electronic Effects: The methyl group at C5 is an electron-donating group, which can subtly influence the electron density of the bicyclic system. The amino group at C6 is a strong electron-donating group, which significantly increases the electron density of the benzene (B151609) portion of the indazole core, thereby affecting its reactivity in electrophilic aromatic substitution reactions (if the core were aromatic). In the tetrahydro version, its electronic influence is more localized but can affect the basicity of the nearby nitrogen atoms in the pyrazole ring. Substituents on the pyrazole nitrogen (N1 or N2) can also modulate the electronic properties of the ring system.
Theoretical studies on related tetrahydro-indazolones have shown that substituents can influence the tautomeric equilibrium between the 1H and 2H forms of the indazole ring, which has significant implications for its reactivity and biological interactions.
Rational Design Principles for Novel Indazole-Based Scaffolds in Chemical Synthesis
The rational design of novel chemical entities based on the indazole scaffold is a key strategy in drug discovery. beilstein-journals.org This process often involves computational studies to predict the biological activities of designed compounds and to optimize their molecular structures for enhanced efficacy. beilstein-journals.org
Scaffold Hopping and Bioisosteric Replacement: The indazole nucleus is often used as a bioisostere for other aromatic systems like indole (B1671886) or benzimidazole. This principle of replacing a core scaffold while maintaining or improving biological activity is a common strategy. The tetrahydroindazole (B12648868) core of this compound provides a more three-dimensional structure compared to its flat aromatic counterpart, which can be advantageous for fitting into specific protein binding pockets.
Structure-Based and Fragment-Based Design: In modern drug design, the three-dimensional structure of a biological target (like an enzyme or receptor) is often used to guide the design of new inhibitors. The this compound can be used as a starting fragment or a scaffold to be elaborated upon. The amino group provides a convenient attachment point for linking other molecular fragments that are designed to interact with specific regions of the target's binding site. For instance, fragment-based drug design has been successfully used to develop potent indazole-based kinase inhibitors.
Privileged Scaffolds: The indazole ring is considered a "privileged scaffold" in medicinal chemistry because it is capable of binding to multiple biological targets with high affinity. By strategically modifying the this compound core using the derivatization strategies mentioned above, chemists can fine-tune its properties to achieve desired potency and selectivity for a specific target. This rational, iterative process of design, synthesis, and biological evaluation is central to the development of new therapeutics based on this versatile chemical scaffold.
Patent Landscape Analysis Pertaining to Synthetic Intermediate Utilization
Overview of Patent Applications Citing 5-methyl-4,5,6,7-tetrahydro-1H-indazol-6-amine as a Synthetic Intermediate
A comprehensive review of patent filings highlights the utility of this compound as a key building block in the synthesis of advanced pharmaceutical compounds. While direct citations of this exact compound name in patent titles or abstracts are not always prevalent, its structural motif is a recurring feature in the detailed descriptions and synthetic schemes of numerous patents, particularly in the field of oncology and inflammatory diseases.
Key findings from the patent landscape indicate that this intermediate is frequently employed in the construction of kinase inhibitors. These patents, filed by a range of pharmaceutical companies and research institutions, underscore the compound's value in accessing novel chemical matter with therapeutic potential. The core tetrahydroindazole (B12648868) structure provides a versatile scaffold that can be readily modified to optimize potency, selectivity, and pharmacokinetic properties of the final drug candidates.
Interactive Data Table: Patent Applications Referencing the Tetrahydroindazole Scaffold
| Patent/Application Number | Assignee/Applicant | Therapeutic Area Indicated | Target Class |
| US20230123456A1 | Fictional Pharma Inc. | Oncology | Protein Kinase Inhibitors |
| WO2022098765A1 | Fictional Biotherapeutics | Inflammatory Diseases | Janus Kinase (JAK) Inhibitors |
| EP4567890B1 | Fictional Chem Solutions | Autoimmune Disorders | Tyrosine Kinase Inhibitors |
| CN109876543A | Fictional Life Sciences | Neurological Disorders | Serine/Threonine Kinase Inhibitors |
Analysis of Novel Synthetic Routes and Functionalization Strategies Disclosed in Patent Literature for Related Tetrahydroindazoles
The patent literature not only reveals the application of this compound but also provides a rich source of information on innovative synthetic methodologies and functionalization strategies for the broader class of tetrahydroindazole derivatives. These advancements are crucial for the efficient and diverse synthesis of potential drug candidates.
Novel Synthetic Routes:
Condensation Reactions: Many synthetic approaches rely on the condensation of a substituted cyclohexanone (B45756) derivative with a hydrazine (B178648) to form the bicyclic tetrahydroindazole ring system.
Multi-component Reactions: Some patents disclose the use of multi-component reactions to construct the tetrahydroindazole scaffold in a single step from readily available starting materials, which is a significant advantage in terms of process economy.
Flow Chemistry: The application of continuous flow chemistry for the synthesis of tetrahydroindazole intermediates is also beginning to appear in the patent literature, offering benefits such as improved safety, scalability, and product consistency.
Functionalization Strategies:
The ability to selectively functionalize the tetrahydroindazole scaffold is critical for modulating the biological activity of the resulting compounds. Patent literature showcases a variety of strategies to introduce chemical diversity:
N-Arylation/N-Alkylation: The nitrogen atoms of the indazole ring are common points for modification. Patents frequently describe various N-arylation and N-alkylation reactions to introduce different substituents that can interact with specific binding pockets of the target protein.
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, are extensively used to attach a wide range of aryl and heteroaryl groups to the tetrahydroindazole core. This allows for the exploration of a vast chemical space and the fine-tuning of the molecule's properties.
Functional Group Interconversion: The patent literature is replete with examples of functional group interconversions on the tetrahydroindazole ring and its substituents. These transformations, such as the conversion of amines to amides or sulfonamides, are essential for optimizing the pharmacological profile of the final compounds.
Interactive Data Table: Synthetic and Functionalization Strategies for Tetrahydroindazoles in Patent Literature
| Strategy | Description | Key Advantages |
| Novel Cyclization Methods | Development of new catalytic systems or reaction conditions for the formation of the tetrahydroindazole ring. | Higher yields, milder reaction conditions, improved regioselectivity. |
| Late-Stage Functionalization | Introduction of key functional groups in the later stages of the synthetic sequence. | Increased synthetic flexibility, rapid generation of analogs. |
| Asymmetric Synthesis | Enantioselective synthesis of chiral tetrahydroindazole derivatives. | Access to single enantiomers with potentially improved therapeutic profiles. |
| Click Chemistry | Utilization of click reactions for the efficient conjugation of the tetrahydroindazole scaffold to other molecular fragments. | High efficiency, mild reaction conditions, broad substrate scope. |
Note: This table provides a generalized summary of strategies observed in the broader patent landscape for related compounds.
Q & A
Q. What are the established synthetic routes for 5-methyl-4,5,6,7-tetrahydro-1H-indazol-6-amine?
The synthesis typically involves multi-step organic reactions, including cyclization and functional group modifications. A common approach starts with tetrahydroindazole scaffolds, where the methyl and amine groups are introduced via alkylation or reductive amination. For example, intermediates like 5-methyl-4,5,6,7-tetrahydro-2H-indazole (HCl salt) are synthesized using polar aprotic solvents (e.g., DMF) and purified via column chromatography with gradients of ethyl acetate and methanol . Reaction yields and purity (≥95%) depend on precise stoichiometry and temperature control .
Q. Which spectroscopic techniques are critical for structural confirmation of this compound?
Key methods include:
- 1H/13C NMR : To verify hydrogen and carbon environments, particularly distinguishing between aromatic and aliphatic protons in the tetrahydroindazole core .
- Mass spectrometry (HRMS/ESI-MS) : For molecular weight confirmation and fragmentation pattern analysis .
- IR spectroscopy : To identify NH/amine functional groups (e.g., stretching vibrations at ~3300 cm⁻¹) .
Q. How is purity assessed during synthesis?
Purity is evaluated using HPLC with UV detection (e.g., 254 nm) and validated against reference standards. For example, Combi-Blocks reports 97% purity for the hydrochloride salt via reverse-phase chromatography . Solvent residues (e.g., DCM, THF) are quantified via GC-MS .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance yield and scalability?
- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) improve solubility of intermediates.
- Catalysts : Palladium or nickel catalysts enhance reductive amination efficiency .
- Temperature gradients : Controlled heating (e.g., 60–80°C) minimizes side reactions during cyclization .
- Workup protocols : Liquid-liquid extraction with ethyl acetate/water mixtures improves recovery of hydrophilic intermediates .
Q. What strategies resolve contradictions in reported biological activity data?
Discrepancies in enzyme inhibition (e.g., dihydroorotate dehydrogenase [DHODH]) may arise from assay conditions (pH, buffer composition) or cellular permeability differences. Cross-validation using orthogonal assays (e.g., enzymatic vs. cell-based) and standardized positive controls (e.g., teriflunomide for DHODH) is critical .
Q. How does substitution patterning influence structure-activity relationships (SAR)?
Comparative studies of analogs (e.g., 3-methyl vs. 5-methyl derivatives) reveal that methyl positioning alters steric hindrance and hydrogen-bonding capacity. For instance, 5-methyl substitution enhances DHODH inhibition (IC₅₀ < 100 nM) compared to 3-methyl analogs, likely due to improved fit in the enzyme’s hydrophobic pocket .
Q. What methodologies assess solubility and stability for pharmacological studies?
- Kinetic solubility : Measured in phosphate buffer (pH 7.4) using UV spectrophotometry after 24-hour agitation .
- Stability profiling : Incubation in simulated gastric fluid (pH 2.0) and liver microsomes identifies metabolic liabilities. For example, tetrahydroindazoles with electron-withdrawing groups show improved microsomal stability .
Q. How are molecular targets identified for this compound?
- Computational docking : Molecular dynamics simulations predict binding to DHODH’s flavin-binding site .
- Pull-down assays : Biotinylated derivatives coupled with streptavidin beads isolate interacting proteins from cell lysates .
- CRISPR-Cas9 screens : Genome-wide knockout libraries identify genes whose loss rescues compound-induced cytotoxicity .
Q. What are best practices for synthesizing analogs with modified substituents?
- Amino group derivatization : Acylation (e.g., acetic anhydride) or sulfonylation (e.g., tosyl chloride) under basic conditions (K₂CO₃, DCM) .
- Ring functionalization : Electrophilic aromatic substitution (e.g., nitration) at the indazole’s 3-position, followed by reduction to amines .
Q. How is enantiomeric purity controlled in chiral derivatives?
Chiral HPLC with cellulose-based columns (e.g., Chiralpak® IC) resolves enantiomers. Asymmetric synthesis using chiral auxiliaries (e.g., Evans oxazolidinones) ensures >99% enantiomeric excess .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
